molecular formula C11H17NO4 B2520505 2-ethoxy-N-(3-(furan-3-yl)-3-hydroxypropyl)acetamide CAS No. 1428353-06-3

2-ethoxy-N-(3-(furan-3-yl)-3-hydroxypropyl)acetamide

Cat. No. B2520505
CAS RN: 1428353-06-3
M. Wt: 227.26
InChI Key: VCCMFLUAXQLILK-UHFFFAOYSA-N
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Description

2-ethoxy-N-(3-(furan-3-yl)-3-hydroxypropyl)acetamide is a chemical compound used in scientific research for its unique properties. This compound is synthesized using specific methods and has various applications in the field of scientific research. In

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(3-(furan-3-yl)-3-hydroxypropyl)acetamide involves the inhibition of PRMT1 activity. This compound binds to the catalytic site of PRMT1 and prevents the methylation of arginine residues in proteins. This leads to the disruption of various cellular processes that are regulated by PRMT1.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are related to its inhibition of PRMT1 activity. This compound has been shown to decrease the methylation of histone H4 arginine 3 (H4R3), which is important for the regulation of gene expression. It also affects the methylation of other proteins, such as RNA-binding proteins, which are important for RNA processing. In addition, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.

Advantages and Limitations for Lab Experiments

The advantages of using 2-ethoxy-N-(3-(furan-3-yl)-3-hydroxypropyl)acetamide in lab experiments include its selectivity for PRMT1 inhibition, which allows for the study of specific cellular processes regulated by this enzyme. It also has low toxicity and can be easily synthesized using specific methods. However, the limitations of this compound include its limited solubility in water, which can affect its bioavailability in cells. It also has limited selectivity for other PRMT isoforms, which can affect the interpretation of results in experiments.

Future Directions

There are several future directions for the study of 2-ethoxy-N-(3-(furan-3-yl)-3-hydroxypropyl)acetamide. One direction is to explore its potential as a therapeutic agent for the treatment of cancer and other diseases that are associated with PRMT1 dysregulation. Another direction is to develop more selective PRMT1 inhibitors that can overcome the limitations of this compound. Additionally, the role of PRMT1 in other cellular processes, such as DNA repair and protein translation, can be further investigated using this compound.

Synthesis Methods

The synthesis of 2-ethoxy-N-(3-(furan-3-yl)-3-hydroxypropyl)acetamide involves the reaction of 3-furylpropanol with ethyl chloroacetate in the presence of a base such as sodium hydride. This reaction results in the formation of 3-(furan-3-yl)propanoic acid ethyl ester. The next step involves the reaction of this compound with 3-bromo-1-propanol in the presence of a base such as potassium carbonate, which leads to the formation of this compound.

Scientific Research Applications

2-ethoxy-N-(3-(furan-3-yl)-3-hydroxypropyl)acetamide has various applications in scientific research. It is used as a chemical probe to study the role of protein arginine methyltransferases (PRMTs) in cellular processes. PRMTs are enzymes that catalyze the methylation of arginine residues in proteins, which is an important post-translational modification. This compound has been shown to selectively inhibit PRMT1 activity, which is important for the regulation of gene expression, RNA processing, and DNA repair.

properties

IUPAC Name

2-ethoxy-N-[3-(furan-3-yl)-3-hydroxypropyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-2-15-8-11(14)12-5-3-10(13)9-4-6-16-7-9/h4,6-7,10,13H,2-3,5,8H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCCMFLUAXQLILK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NCCC(C1=COC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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